![molecular formula C20H25NO4 B12571548 10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid CAS No. 608513-50-4](/img/structure/B12571548.png)
10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid is an organic compound with the molecular formula C20H25NO4 and a molecular weight of 343.417 g/mol This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group and an amino group, which is further connected to a decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid typically involves the condensation of 4-amino-1-naphthol with 10-oxodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the decanoic acid chain can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups on the naphthalene ring allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester .
- 2-[(7-Hydroxy-naphthalen-1-yl)-oxalyl-amino]-benzoic acid .
Uniqueness
10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid is unique due to its specific structure, which combines a naphthalene ring with a decanoic acid chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
608513-50-4 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
10-[(4-hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid |
InChI |
InChI=1S/C20H25NO4/c22-18-14-13-17(15-9-7-8-10-16(15)18)21-19(23)11-5-3-1-2-4-6-12-20(24)25/h7-10,13-14,22H,1-6,11-12H2,(H,21,23)(H,24,25) |
InChI Key |
QGQHFOIYPMEYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


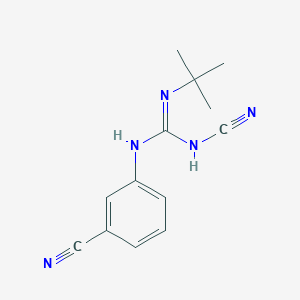

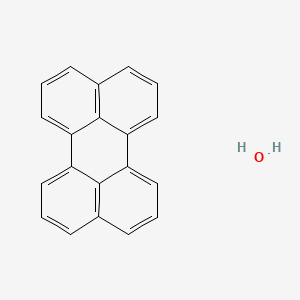
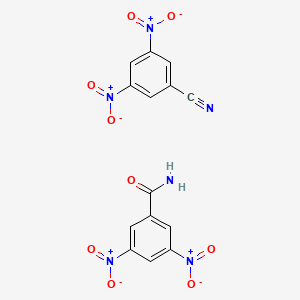
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
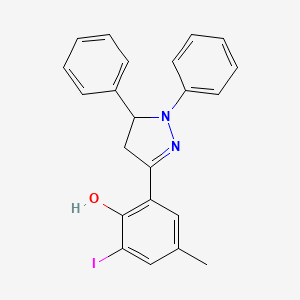
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)

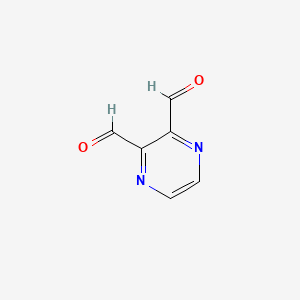
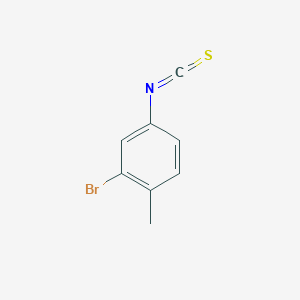
![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
